Product packaging for Chlordiazepoxide hydrochloride(Cat. No.:)

Chlordiazepoxide hydrochloride

Cat. No.: B3395894
M. Wt: 336.2 g/mol
InChI Key: PRNVHVUEIITLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlordiazepoxide hydrochloride, recognized as the first clinically used benzodiazepine, is a significant compound in neuroscience and psychopharmacology research . Its primary mechanism of action is as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA A ) receptor . By binding to a specific site on this receptor complex, it enhances the inhibitory effects of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization . This action underpins its research applications, which include the study of anxiolytic processes, sedative-hypnotic effects, muscle relaxation, and anticonvulsant mechanisms . The compound is particularly valuable in models of alcohol withdrawal due to its long-acting profile and metabolites, which facilitate the study of a gradual reduction in effect . Researchers also utilize this compound to investigate the roles of specific GABA A receptor subunits (e.g., α1, α2, α3) in behavior, as its anxiolytic-like and sedative properties are mediated by distinct receptor populations . Furthermore, it serves as a key tool for studying pharmacokinetics, tolerance development, and physical dependence associated with long-term benzodiazepine action . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl2N3O B3395894 Chlordiazepoxide hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNVHVUEIITLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O.ClH, C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-25-3
Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or off-white powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 5 mg/mL at 66 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

438-41-5
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Librium
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlordiazepoxide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

414 to 424 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name CHLORDIAZEPOXIDE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19973
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Mechanistic Research of Chlordiazepoxide Hydrochloride Action

Molecular and Cellular Mechanisms of Action

The anxiolytic, sedative, and muscle relaxant properties of chlordiazepoxide hydrochloride stem from its ability to enhance the inhibitory effects of GABA. nih.gov This is achieved through a series of interactions at the molecular and cellular levels, specifically targeting the GABA-A receptor complex.

GABAergic System Modulation

This compound is a positive allosteric modulator of the GABA-A receptor. acs.orgncats.ioebi.ac.ukebi.ac.uk This means that it binds to a site on the receptor that is distinct from the GABA binding site, and in doing so, it enhances the receptor's response to GABA. ncats.ioebi.ac.ukebi.ac.ukpatsnap.comgenome.jpnih.govmghcme.org The drug does not activate the receptor on its own but rather amplifies the effect of the endogenous neurotransmitter. nih.gov

This compound binds to specific benzodiazepine (B76468) binding sites located on the GABA-A receptor complex. ncats.ioebi.ac.ukebi.ac.ukpatsnap.comgenome.jpnih.govmghcme.orgdrugbank.com These receptors are pentameric ligand-gated ion channels, composed of five subunits that form a central chloride ion channel. mdpi.com The binding of chlordiazepoxide to this complex induces a conformational change in the receptor. patsnap.com

The conformational change induced by this compound binding leads to an increase in the frequency of the chloride ion channel opening when GABA is bound to the receptor. nih.govpatsnap.com This enhanced influx of chloride ions into the neuron causes hyperpolarization of the cell membrane. drugbank.comnih.gov As a result, the neuron is less likely to fire an action potential, leading to a reduction in neuronal excitability and the characteristic calming effects of the drug. patsnap.com This modulation of chloride channel conductance is a key aspect of its mechanism. acs.orgebi.ac.uknih.govmdpi.com

Research has shown that chlordiazepoxide and other benzodiazepines produce a concentration-dependent enhancement of low-affinity GABA binding to brain membranes. nih.gov By binding to its allosteric site, chlordiazepoxide increases the affinity of the GABA-A receptor for GABA. patsnap.com This leads to a more potent response to the same concentration of GABA, effectively amplifying the natural inhibitory signaling in the brain. ebi.ac.ukebi.ac.ukpatsnap.comnih.govmghcme.orgmdpi.comnih.gov Studies have demonstrated that chlordiazepoxide can enhance the rate of chloride exchange mediated by the GABA-A receptor. nih.gov

Receptor Subunit Selectivity Studies

The GABA-A receptor exists in various isoforms, distinguished by the combination of subunits they contain. acs.orgmdpi.com The pharmacological effects of benzodiazepines can be influenced by their selectivity for receptors containing different alpha (α) subunits. acs.orgmdpi.com

Different alpha subunits of the GABA-A receptor are associated with distinct pharmacological effects. acs.orgmghcme.org For instance, the α1 subunit is linked to sedative effects, while the α2 and α3 subunits are more involved in mediating anxiolytic and myorelaxant effects. mghcme.org Chlordiazepoxide is considered a non-selective benzodiazepine, meaning it binds to multiple alpha subunits, including α1, α2, α3, and α5. ncats.iomghcme.org This lack of selectivity contributes to its broad spectrum of effects. mghcme.org Studies using drug discrimination have shown that compounds lacking efficacy at the α1-containing GABA-A receptors can still produce chlordiazepoxide-like effects, suggesting that the anxiolytic properties may be mediated by other alpha subunits. nih.gov

Research Findings on this compound's Mechanistic Action

FindingDescription
GABA-A Receptor Binding This compound binds to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. patsnap.comdrugbank.com
Chloride Channel Modulation Upon binding, it increases the frequency of chloride channel opening in the presence of GABA, leading to neuronal hyperpolarization. nih.govpatsnap.com
Enhanced GABA Affinity The drug enhances the binding affinity of GABA to its receptor, potentiating the inhibitory effect of the neurotransmitter. patsnap.comnih.gov
Alpha Subunit Non-Selectivity Chlordiazepoxide exhibits broad activity by binding to multiple GABA-A receptor alpha subunits (α1, α2, α3, α5). ncats.iomghcme.org
Implications of Subunit Composition on Receptor Function

The specific arrangement of subunits in the GABA-A receptor plays a crucial role in determining the effects of this compound. The majority of GABA-A receptors are composed of α, β, and γ subunits. rowan.edu Benzodiazepines, including chlordiazepoxide, bind at the interface between the γ2 subunit and one of the α subunits (α1, α2, α3, or α5). rowan.edu The pharmacological and behavioral effects of these drugs are largely dictated by the specific α subunit present in the receptor complex. researchgate.net

Different α subunits are associated with distinct clinical effects. For instance, GABA-A receptors containing α2 and α3 subunits, which are found in the cortex, limbic system, and spinal cord, are linked to the anxiolytic and antihyperalgesic properties of benzodiazepines. rowan.edu Conversely, α5-containing GABA-A receptors, primarily located in the hippocampus, are thought to be involved in the memory-related side effects of these drugs. rowan.edu This subunit-specific activity opens the possibility of developing drugs that target particular receptor subtypes to achieve desired therapeutic effects while minimizing unwanted side effects. rowan.eduresearchgate.net

Research has focused on developing ligands with selectivity for specific α subunits. For example, the imidazobenzodiazepine SH-053-29F-R-CH3 has shown a degree of selectivity for α5β3γ2 receptors. researchgate.net Further studies with derivatives have demonstrated that modifications to the chemical structure can significantly enhance selectivity for the α5 subunit, highlighting the importance of the α-subunit's loop C as a key determinant of drug selectivity. researchgate.net This ongoing research underscores the therapeutic potential of targeting specific GABA-A receptor subtypes to refine the pharmacological profile of benzodiazepine-like compounds. researchgate.net

Effects on Neurotransmitter Desensitization

Modulation of GABA Response Desensitization Kinetics

This compound has been shown to modulate the desensitization of the GABA response. nih.gov Desensitization is a process where a receptor's response to a constant stimulus decreases over time. jneurosci.org Studies on chick spinal cord neurons have revealed that chlordiazepoxide increases both the apparent rate and the extent of desensitization of the GABA-induced conductance increase. nih.gov This effect is a novel form of neuromodulator action, as it stimulates receptor desensitization in a manner that cannot be attributed to simple channel blockade. nih.gov

Further research using a rat cerebral cortex model demonstrated that chlordiazepoxide enhances the rate of desensitization, particularly at sub-saturating concentrations of GABA. nih.gov It alters the concentration-dependence of the desensitization rate from a sigmoidal to a hyperbolic curve. nih.gov This leads to a more pronounced increase in the desensitization rate at lower GABA concentrations, with a roughly six-fold increase observed at 1 microM GABA. nih.gov However, the maximum rate of desensitization at saturating GABA concentrations remains unchanged by chlordiazepoxide. nih.gov This suggests that chlordiazepoxide extends the concentration range over which GABA can elicit a response. nih.gov

The potentiation of desensitization is also observed with other full positive modulators like flunitrazepam, while a weak partial positive modulator, Ro 15-1788, shows little to no potentiation and can antagonize the effect of chlordiazepoxide. nih.gov This indicates that the ability to modulate GABA receptor desensitization is a characteristic feature of full benzodiazepine agonists. nih.gov

Theoretical Frameworks for Receptor Desensitization Modulation

The mechanism by which chlordiazepoxide modulates GABA-A receptor desensitization is complex and not fully understood. One prominent theory suggests that benzodiazepines induce a conformational change in the GABA-A receptor, which in turn increases the affinity of the receptor for GABA. genesispub.org This increased affinity could lead to a more rapid entry into the desensitized state.

A kinetic model has been proposed to explain the effects of chlordiazepoxide on a rapidly desensitizing GABA receptor. nih.gov This model suggests that the observed effects can be attributed to a change in the receptor when only one GABA molecule is bound. nih.gov This change could be either an increase in the rate of desensitization or a decrease in the dissociation constant for the singly-bound receptor, without other significant changes. nih.gov

Another perspective is that benzodiazepines shift the receptor's equilibrium from a closed state to an open state, which indirectly enhances GABA binding affinity. genesispub.org Some studies have indicated that desensitization itself leads to a high-affinity state of the receptor for GABA. jneurosci.org Chlordiazepoxide's potentiation of the GABA response at sub-saturating concentrations, resulting in a leftward shift of the GABA concentration-response curve, supports the idea of enhanced GABA binding. mdpi.com However, the observation that chlordiazepoxide also affects macroscopic desensitization suggests that its mechanism may involve more than just modulating GABA affinity. nih.gov

Calcium Channel Modulation Research

In addition to its well-established action on GABA-A receptors, research has indicated that this compound can also modulate voltage-activated calcium channels. nih.gov Studies on N1E-115 neuroblastoma cells have shown that chlordiazepoxide reversibly blocks two distinct types of calcium channels: the transient (T-type or type I) and the long-lasting (L-type or type II) channels. nih.gov

The blockade was found to be slightly more potent for T-type channels, with an apparent inhibitory constant (Ki) of 311 microM, compared to 398 microM for L-type channels. nih.gov The mechanism of blockade appears to involve both closed and open channel configurations. nih.gov Evidence for open channel block comes from the observation that in the presence of chlordiazepoxide, the currents of both types of calcium channels decayed more rapidly than in the control condition. nih.gov

Furthermore, the blocking effect of chlordiazepoxide on T-type calcium channels was use-dependent, meaning the blockade increased with a higher frequency of stimulation. nih.gov This was primarily due to an acceleration of current decay and a slowing of the recovery from inactivation caused by the drug. nih.gov These actions on calcium channels could contribute to the sedative and anticonvulsant properties of chlordiazepoxide. nih.gov

Channel TypeApparent Ki (µM)Key Observation
T-type (transient)311Use-dependent block, accelerated current decay
L-type (long-lasting)398Accelerated current decay

Preclinical Neuropharmacological Investigations

Animal Behavioral Models for Anxiolysis and Sedation

A variety of animal behavioral models have been employed to investigate the anxiolytic (anxiety-reducing) and sedative effects of this compound. These models are crucial for preclinical assessment of the drug's pharmacological profile. jddtonline.info

The light-dark box test is another model that leverages the conflict between a rodent's exploratory drive and its aversion to brightly lit areas. bsb-muenchen.de Anxiolytic compounds increase the time spent in and the number of transitions into the illuminated chamber. bsb-muenchen.de Chlordiazepoxide has been shown to increase exploratory activity and transitions between the light and dark chambers in a dose-dependent manner. bsb-muenchen.de

The open field test (OFT) assesses general locomotor activity and anxiety-like behaviors such as thigmotaxis (wall-following). researchgate.net Chlordiazepoxide has been observed to reduce anxiety-like behaviors like "stretch attend" and thigmotaxis. researchgate.net

The Vogel conflict test is a conditioned model of anxiety where a thirsty animal is punished with a mild electric shock for drinking. nih.gov Anxiolytic drugs, including chlordiazepoxide, increase the number of punished licks, demonstrating an anti-conflict effect. nih.govnih.gov

Finally, a drug-discrimination test can be used where animals are trained to distinguish between the effects of an anxiogenic drug and a saline solution. nih.gov Chlordiazepoxide has been shown to antagonize the anxiogenic stimulus in a dose-dependent manner in this paradigm. nih.gov

These models, while having their own complexities and dependencies on factors like mouse strain, collectively provide strong evidence for the anxiolytic properties of chlordiazepoxide. nih.gov

Behavioral ModelKey Parameter MeasuredEffect of Chlordiazepoxide
Elevated Plus Maze (EPM)Time spent in open armsIncreased
Light-Dark BoxTime in/transitions to light chamberIncreased
Open Field Test (OFT)Thigmotaxis, stretch-attend posturesDecreased
Vogel Conflict TestPunished responding (drinking)Increased
Drug-Discrimination TestAntagonism of anxiogenic stimulusDose-dependent antagonism
Inhibition of Reticular Formation Arousal

The mechanism of action for this compound involves the brain stem reticular formation, a complex network of neurons involved in regulating arousal and consciousness. fda.reportnih.gov Research indicates that the drug blocks electroencephalogram (EEG) arousal that results from the stimulation of this region. fda.reportnih.gov This inhibitory action on the reticular formation is a key component of its sedative and anxiolytic effects. By dampening the arousal signals, this compound can reduce the state of hypervigilance and tension associated with anxiety.

Neurochemical Alterations (e.g., Serotonin (B10506) Turnover)

Preclinical studies have demonstrated that this compound can significantly alter neurochemical pathways in the brain, with a notable impact on the serotonin (5-hydroxytryptamine, or 5-HT) system. wikipedia.orgnih.gov In tests conducted on various benzodiazepine compounds, chlordiazepoxide was found to cause the most profound reduction in the turnover of 5-HT in rats. wikipedia.org

The effects of chlordiazepoxide on the release of 5-HT from the hippocampus have been shown to be dependent on the baseline neurochemical state of the animal. nih.gov Specifically, when the initial level of K+-evoked [3H]5-HT release was low, chlordiazepoxide increased it; conversely, when the baseline release was high, the drug led to a reduction. nih.gov This suggests that the drug's impact on serotonergic activity may be modulated by the individual's pre-existing physiological or psychological state. nih.gov

Influence on Learning and Memory Processes (Preclinical)

Chlordiazepoxide has been shown to influence learning and memory in preclinical animal studies. wikipedia.orgnih.gov Research in laboratory mice indicates that chlordiazepoxide impairs latent learning. wikipedia.org Benzodiazepines, as a class, are understood to impair learning and memory through their action on benzodiazepine receptors, which leads to an increase in GABAergic activity. wikipedia.org

Studies in rats have further elucidated the impact of chlordiazepoxide on cognitive functions. In tasks designed to assess spatial memory, such as the Morris Water Maze, chlordiazepoxide has been found to impair place navigation. nih.gov Interestingly, some research suggests that chlordiazepoxide reduces the discriminability of stimuli but does not affect the rate of forgetting in delayed conditional discrimination tasks. nih.gov This finding points towards an effect on stimulus processing rather than a direct impairment of the memorial processes themselves. nih.gov

Table 2: Preclinical Findings on Learning and Memory

Animal Model Cognitive Process Observed Effect of Chlordiazepoxide
Mice Latent Learning Impairment of learning. wikipedia.org
Rats Spatial Navigation (Place Learning) Impairment of navigation to a hidden platform. nih.gov

Synthesis and Derivatization Research of Chlordiazepoxide Hydrochloride

Historical Synthetic Pathways and Chemical Development of Chlordiazepoxide Hydrochloride

The synthesis of this compound, the first of the benzodiazepine (B76468) class of compounds, was a landmark event in medicinal chemistry, originating from the work of Leo Sternbach and his team at Hoffmann-La Roche in the mid-1950s. egpat.comwikipedia.orgnih.gov The development was not a direct pursuit of a new tranquilizer but rather an outcome of serendipitous discovery rooted in the chemistry of quinazoline-3-oxides. wikipedia.org

Early Synthetic Routes and Intermediate Compounds

The journey to chlordiazepoxide began with the investigation of 2-amino-5-chlorobenzophenone (B30270) as a starting material. The initial synthetic strategy aimed to produce quinazoline-3-oxides. A key early route involved the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine, yielding 2-amino-5-chlorobenzophenone oxime. This intermediate was then acylated with chloroacetyl chloride to produce 2-chloroacetylamino-5-chlorobenzophenone oxime. Subsequent ring-closure of this compound was intended to form a quinazoline-3-oxide.

However, the pivotal and unexpected discovery occurred when one of these quinazoline-3-oxide intermediates was reacted with a primary amine, specifically methylamine (B109427). drugdesign.org This reaction did not proceed as a simple substitution. Instead, it resulted in a ring expansion, transforming the six-membered quinazoline (B50416) ring into a seven-membered diazepine (B8756704) ring system. drugdesign.org This novel compound was 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide, which was later named chlordiazepoxide. The hydrochloride salt was then prepared to improve its formulation properties.

The key intermediates in this early synthetic pathway are outlined in the table below.

Intermediate CompoundRole in Synthesis
2-amino-5-chlorobenzophenoneStarting material
2-amino-5-chlorobenzophenone oximeProduct of reaction with hydroxylamine
2-chloroacetylamino-5-chlorobenzophenone oximeProduct of acylation with chloroacetyl chloride
2-chloromethyl-4-phenyl-6-chloro-quinazoline-3-oxideIntermediate undergoing ring expansion

Challenges and Innovations in Initial Synthesis

The initial synthesis of chlordiazepoxide was fraught with challenges. One of the primary hurdles was the unexpected nature of the ring expansion reaction. The formation of a seven-membered ring was not the intended outcome, and the structure of the resulting compound had to be correctly identified. drugdesign.org

Furthermore, the initial pharmacological screenings of the quinazoline-3-oxide compounds were disappointing, showing little to no significant central nervous system activity. egpat.com This led to the temporary abandonment of the project. It was only two years later, in 1957, that a "nicely crystalline" compound left over from the discontinued (B1498344) project, chlordiazepoxide, was submitted for testing at the insistence of a coworker, Earl Reeder. egpat.com The compound then revealed its potent sedative, anticonvulsant, and muscle relaxant properties. egpat.com

Another significant challenge was the inherent instability and hygroscopic nature of the chlordiazepoxide base. vt.edu The initial product was also reported to be bitter. vt.edu These properties made it difficult to handle and formulate into a stable medicinal product. The conversion to its hydrochloride salt was an innovative step to address these issues, improving its stability and water solubility.

Modern Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has been refined to improve yield, purity, and process safety.

Optimization of Reaction Conditions for Yield and Purity

Modern synthetic approaches have focused on optimizing the reaction conditions of the original pathway and developing new, more efficient routes. One patented method focuses on preparing this compound with low hygroscopicity and high purity. google.com This method involves the reaction of chlordiazepoxide with a hydrogen chloride acetone (B3395972) solution in the presence of a micromolecule linear-chain aliphatic ketone, such as acetone or butanone. google.com

The process involves two main steps:

Crude Product Formation : Chlordiazepoxide is dissolved in a linear-chain aliphatic ketone and heated. A hydrogen chloride acetone solution is then slowly added. After a period of warm-keeping, the mixture is filtered while hot to obtain the crude this compound. google.com

Recrystallization : The crude product is then recrystallized from the same type of solvent to yield the final product with high purity and stability. google.com

The table below summarizes the optimized reaction parameters from a patented method, demonstrating the focus on achieving high yield and purity. google.com

ParameterOptimized ConditionResult
Reaction Temperature50-60 °CMild reaction conditions
SolventMicromolecule linear-chain aliphatic ketone (e.g., acetone, butanone)Single solvent system, easy recovery
ReactantHydrogen chloride acetone solution (20-30%)Controlled addition
Yield~85.6%High reaction yield
Purity>99.5%High purity, good stability

This optimized process offers several advantages over earlier methods, including milder reaction conditions, simpler production technology, and a significant reduction in cost, making it suitable for industrial-scale production. google.com

Green Chemistry Approaches in this compound Synthesis (Theoretical)

While specific green chemistry applications for this compound synthesis are not extensively documented, the principles of green chemistry can be theoretically applied to its production. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. ijpsjournal.comnih.gov

Potential green chemistry strategies for this compound synthesis could include:

Use of Greener Solvents : The current optimized synthesis already utilizes ketones like acetone, which are considered more environmentally benign than chlorinated solvents or benzene (B151609) that may have been used in earlier laboratory-scale syntheses. google.com Further research could explore the use of even greener solvents, such as water or supercritical fluids, though this would require significant process development to address the solubility of the reactants and intermediates. mdpi.com

Catalytic Processes : The development of catalytic methods for the key ring-expansion step could reduce the need for stoichiometric reagents and minimize waste generation.

Atom Economy : Redesigning the synthetic route to maximize the incorporation of all materials used in the process into the final product would improve the atom economy. This could involve exploring alternative starting materials and reaction pathways.

Energy Efficiency : The use of microwave-assisted organic synthesis (MAOS) could potentially reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com

These theoretical approaches align with the broader trend in the pharmaceutical industry to develop more sustainable manufacturing processes. nih.gov

Structural Activity Relationship (SAR) Studies

The discovery of chlordiazepoxide spurred extensive research into the structural features of the benzodiazepine scaffold that are crucial for its pharmacological activity. These Structure-Activity Relationship (SAR) studies have been instrumental in the development of other benzodiazepine drugs with modified properties.

For the 1,4-benzodiazepine (B1214927) class, including chlordiazepoxide, several key structural features have been identified as important for their activity:

The Benzene Ring (Ring A) : An electron-withdrawing substituent at the 7-position, such as the chloro group in chlordiazepoxide, is crucial for high anxiolytic activity. researchgate.net Replacing the chloro group with other electron-withdrawing groups like a nitro group can also confer activity, while electron-donating groups generally lead to a loss of activity.

The Diazepine Ring (Ring B) : The N-oxide group at the 4-position in chlordiazepoxide is not essential for activity. In fact, its removal was found to enhance the activity in subsequent derivatives like diazepam. vt.edu Chlordiazepoxide itself is metabolized in the body to demoxepam (B105763), which has a keto group at the 2-position, indicating that this functionality is important for the activity of its metabolites. egpat.com While chlordiazepoxide does not possess a ketone at the 2-position, its in-vivo transformation to a metabolite that does highlights the significance of this position for the biological effect of the broader benzodiazepine class. egpat.com

The Phenyl Ring at Position 5 (Ring C) : The presence of a phenyl group at the 5-position is generally optimal for activity. Substituents on this phenyl ring are generally not favored, as they can lead to a decrease in activity.

The table below summarizes the key SAR findings for chlordiazepoxide and related benzodiazepines.

Structural FeaturePositionInfluence on Activity
Electron-withdrawing group (e.g., -Cl, -NO2)7Essential for high anxiolytic activity
N-oxide4Not essential; removal can enhance activity
Methylamino group2Contributes to the overall pharmacological profile
Phenyl group5Optimal for activity

These SAR studies have provided a roadmap for the rational design of new benzodiazepine derivatives with tailored pharmacological profiles, leading to the development of a wide range of anxiolytic, sedative, anticonvulsant, and muscle relaxant drugs.

Design and Synthesis of Analogs for Mechanistic Elucidation

The elucidation of chlordiazepoxide's mechanism of action has been significantly advanced through the systematic design and synthesis of structural analogs. This process involves modifying the core 1,4-benzodiazepine structure to probe the steric and electronic requirements of its binding site on the GABA-A receptor. rjptonline.orgnih.gov The first benzodiazepine, chlordiazepoxide, was synthesized in 1955 by Leo Sternbach, leading to a new class of compounds with sedative, anxiolytic, and muscle relaxant properties. rjptonline.orgwikipedia.org

Correlation of Chemical Structure with Receptor Binding Affinity

The therapeutic effects of chlordiazepoxide and its analogs are mediated by their binding to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. drugbank.comnih.gov This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization. nih.govnih.gov The affinity of a given analog for this receptor is strongly correlated with its chemical structure. Extensive structure-activity relationship (SAR) studies have identified several key structural features that govern this binding affinity.

The benzodiazepine binding pocket is located at the interface between the α and γ subunits of the GABA-A receptor. acs.orgclinpgx.org The specific structural features of the benzodiazepine molecule dictate how well it fits into this pocket and interacts with the amino acid residues therein.

Table 1: Structure-Activity Relationship (SAR) of Benzodiazepines for GABA-A Receptor Binding

Position on Benzodiazepine CoreType of SubstitutionEffect on Receptor Binding Affinity
Ring A (Position 7) An electron-withdrawing group (e.g., Chlorine, Bromine, Nitro group)Essential: Significantly increases binding affinity and potency.
Ring A (Positions 6, 8, 9) Any substitutionDetrimental: Reduces or abolishes binding affinity. These positions should be unsubstituted.
Ring C (Position 5) A phenyl groupFavorable: Promotes high binding affinity.
Ring C (Positions 2' or 6') An electron-withdrawing group (e.g., Fluorine, Chlorine)Favorable: Can increase binding affinity.
Ring C (Position 4') Any substitutionDetrimental: Reduces binding affinity.
Ring B (Position 1) Small alkyl groups (e.g., Methyl)Favorable: Generally maintains or increases affinity.
Ring B (Position 2) A carbonyl group (keto-benzodiazepines) or a proton-accepting groupImportant: Contributes to the necessary interactions within the binding site.
Ring B (Position 3) A hydroxyl groupVariable: Can alter the metabolic profile and duration of action.

This table summarizes general SAR findings for the 1,4-benzodiazepine class, to which chlordiazepoxide belongs.

Identification of Key Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For chlordiazepoxide and related benzodiazepines, decades of research have led to a well-defined pharmacophore model for high-affinity binding to the GABA-A receptor.

The essential features required for activity include:

An Electronegative Group at C7: The chlorine atom in chlordiazepoxide is a critical pharmacophoric point, acting as a hydrogen bond acceptor or engaging in other electrostatic interactions within the receptor pocket.

A Phenyl Ring at C5: This aromatic ring is a crucial feature for binding, likely participating in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor.

A Proton-Accepting Moiety at C2: In chlordiazepoxide, the nitrogen of the methylamino group and the N-oxide at position 4 fulfill this role, which is believed to be important for hydrogen bonding with the receptor.

A Specific Conformational Shape: The fused, non-planar benzodiazepine ring system holds these key features in a specific three-dimensional orientation, which is required for a precise fit into the binding site on the GABA-A receptor.

These pharmacophoric elements are fundamental to the molecule's ability to act as a positive allosteric modulator of the GABA-A receptor. ebi.ac.uk The presence and correct spatial arrangement of these features allow chlordiazepoxide to bind effectively and enhance GABAergic neurotransmission. nih.govdrugbank.com

Table 2: Key Pharmacophoric Features of Chlordiazepoxide

Pharmacophoric FeatureStructural Moiety in ChlordiazepoxideRole in Receptor Binding
Hydrogen Bond Acceptor Chlorine atom at position 7Essential for high-affinity interaction with the binding pocket.
Aromatic/Hydrophobic Region Phenyl ring at position 5Critical for binding, likely via hydrophobic or π-stacking interactions.
Proton-Accepting Group N-methylamino group at position 2 and N-oxide at position 4Believed to form hydrogen bonds with receptor residues.
Structural Scaffold The 1,4-benzodiazepine coreProvides the correct 3D orientation of the other pharmacophoric features.

Analytical Methodologies for Chlordiazepoxide Hydrochloride Research

Chromatographic Techniques in Research and Development

Chromatography is the cornerstone for the separation, identification, and quantification of Chlordiazepoxide Hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed techniques in this context, offering high resolution, sensitivity, and specificity.

The development and validation of HPLC methods are critical for the reliable analysis of this compound. These methods are tailored to specific analytical objectives, such as determining purity, assaying content, and monitoring stability. Validation is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for determining the purity and content of this compound in pharmaceutical dosage forms. These methods are valued for their accuracy, precision, and simplicity.

A simple, precise, and accurate RP-HPLC method was developed for the rapid assay of Chlordiazepoxide in tablet dosage form. researchgate.netresearchgate.net The method utilized a C18 column with isocratic elution. researchgate.netresearchgate.net The mobile phase consisted of a mixture of methanol (B129727), acetonitrile (B52724), and 0.1% orthophosphoric acid (OPA) in a 50:40:10 v/v ratio, with the pH adjusted to 4.7. researchgate.netresearchgate.net Detection was carried out at a UV wavelength of 217 nm. researchgate.net The retention time for Chlordiazepoxide was observed at 3.58 minutes, and the method was validated according to ICH guidelines, showing a percentage RSD for precision and accuracy of less than 2%. researchgate.netresearchgate.net

Another RP-HPLC method was developed using a Supelco C18 column and a mobile phase of ethanol (B145695) with the pH adjusted to 1.0 using 1N sulfuric acid. researchgate.net The flow rate was 1.0 ml/min, and detection was performed at 310 nm. researchgate.net This method demonstrated linearity in the concentration range of 0.01-0.20 mg/ml and was statistically validated with an RSD of less than 1.5%, indicating a high degree of accuracy and precision. researchgate.net

Table 1: RP-HPLC Methods for Purity and Content Determination of this compound
ParameterMethod 1Method 2
ColumnChromosil C18 (250x4.6mm, 5µm)Supelco C18 (25cm x 4.6 mm, 5 µm)
Mobile PhaseMethanol: Acetonitrile: 0.1% OPA (50:40:10 v/v), pH 4.7Ethanol, pH 1.0 with 1N H₂SO₄
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 217 nmUV at 310 nm
Retention Time3.58 minNot Specified
Linearity RangeNot Specified0.01-0.20 mg/ml
Validation (RSD)< 2%< 1.5%

During the synthesis and storage of this compound, various related compounds and impurities can arise. Analytical methods must be capable of separating and quantifying the main compound from these impurities.

A validated reverse-phase ultra-performance liquid chromatography (UPLC) method was developed for the precise determination of impurities in capsules containing this compound and Clidinium (B1194167) Bromide. rjptonline.org This method focused on the separation of impurities such as Chlordiazepoxide Related Compound A (CDRC-A) and Chlordiazepoxide Related Compound C (CDRC-C). rjptonline.org The method demonstrated accuracy and linear responses for all compounds. researchgate.netrjptonline.org Another study developed a simple RP-HPLC method for the simultaneous determination of chlordiazepoxide and mebeverine (B1676125) HCl in the presence of chlordiazepoxide's impurity, 2-amino-5-chlorobenzophenone (B30270) (ACB). researchgate.net Separation was achieved on a BDS Hypersil phenyl column using an isocratic mobile phase of acetonitrile, 0.1 M potassium dihydrogen phosphate (B84403), and triethylamine (B128534) (35:65:0.2, v/v/v). researchgate.net

An innovative UPLC method was also developed to analyze this compound and Clidinium Bromide with high resolution and sensitivity. medicalpaper.net The method utilized an Acquity UPLC BEH C18 column with a gradient mobile phase consisting of a 40 mM phosphate buffer (pH 3.2) and a mixture of acetonitrile and methanol (70:30 v/v). medicalpaper.net This method was shown to be effective in separating the active ingredients from their degradation products. medicalpaper.net

Table 2: HPLC/UPLC Methods for Simultaneous Determination of this compound and Related Compounds
ParameterUPLC MethodRP-HPLC MethodUPLC Method 2
AnalytesChlordiazepoxide HCl, Clidinium Bromide, CDRC-A, CDRC-C, Benzylic acidChlordiazepoxide, Mebeverine HCl, 2-amino-5-chlorobenzophenone (ACB)Chlordiazepoxide HCl, Clidinium Bromide and degradation products
ColumnWater's H-Class UPLC systemBDS Hypersil phenyl (4.5 mm × 250 mm, 5 µm)Acquity UPLC BEH C18 (150 × 2.6 mm, 1.7 µm)
Mobile PhaseNot SpecifiedAcetonitrile: 0.1 M KH₂PO₄: Triethylamine (35:65:0.2, v/v/v)Gradient: A) 40 mM phosphate buffer (pH 3.2), B) Acetonitrile: Methanol (70:30 v/v)
Flow RateNot Specified1.0 mL/min0.3 mL/min
DetectionPDA DetectorNot SpecifiedUV 200-400 nm

Stability-indicating methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

A stability-indicating RP-HPLC method was developed and validated for the simultaneous determination of Mebeverine and Chlordiazepoxide in bulk and pharmaceutical dosage forms. The method was able to separate the active compounds from their degradation products formed under various stress conditions. researchgate.net The chromatographic separation was performed on an Agilent C18 column with a mobile phase of methanol and triethylamine buffer (pH 7.0) in a 40:60 v/v ratio. Quantification was achieved with UV detection at 262 nm.

Another study developed a stability-indicating reverse-phase HPLC method for the simultaneous estimation of clidinium bromide and chlordiazepoxide. oup.com Stress testing was conducted under conditions of hydrolysis (acid, base, and neutral), oxidation, heat, and photolytic degradation as per ICH guidelines. oup.com The separation was achieved on a Phenomenex Luna C18 column using a mobile phase of potassium dihydrogen phosphate buffer, methanol, and acetonitrile (40:40:20, v/v/v). oup.com The method was validated for linearity, precision, accuracy, and robustness. oup.com

Table 3: Stability-Indicating HPLC Methods for this compound
ParameterMethod 1 (with Mebeverine)Method 2 (with Clidinium Bromide)
ColumnAgilent C18 (250 mm × 4.6 mm, 5 µm)Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol: Triethylamine buffer pH 7.0 (40:60 v/v)0.05 M KH₂PO₄ buffer (pH 4.0): Methanol: Acetonitrile (40:40:20, v/v/v)
Flow Rate1.0 mL/min1.0 mL/min
DetectionUV at 262 nmUV at 220 nm
Stress Conditions AppliedAcid, Base, Peroxide, Thermal, PhotolyticAcid, Base, Water, Oxidation, Heat, Photolytic

For the detection and quantification of trace-level impurities, particularly those that are potentially genotoxic, the high sensitivity and selectivity of Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are indispensable.

N-nitroso compounds are a class of impurities that are of significant concern due to their potential genotoxicity. japsonline.com Regulatory agencies require stringent control of such impurities in pharmaceutical products.

A highly sensitive and accurate LC-MS/MS method was developed and validated for the detection of N-nitrosochlordiazepoxide, a potential genotoxic impurity that can originate from this compound. japsonline.comjapsonline.com The analysis was performed using an HPLC octyldecylsilane column. japsonline.com The method validation, following ICH Q2 (R1) guidelines, demonstrated excellent linearity in the range of 0.18–3 ppm. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.18 ppm and 0.375 ppm, respectively. japsonline.com The method showed good accuracy with recovery rates between 92.01% and 104.55%. japsonline.com The robustness of the method was confirmed with a relative standard deviation (RSD) of less than 3% under minor adjustments, and method precision showed an RSD of less than 2.3%. japsonline.com When applied to the analysis of three batches of this compound samples, no traces of N-nitrosochlordiazepoxide were detected, highlighting the method's suitability for ensuring product safety. japsonline.com

Table 4: LC-MS/MS Method for N-nitrosochlordiazepoxide Detection
Validation ParameterResult
Linearity Range0.18–3 ppm
Limit of Detection (LOD)0.18 ppm
Limit of Quantification (LOQ)0.375 ppm
Accuracy (Recovery)92.01% - 104.55%
Precision (%RSD)< 2.3%
Robustness (%RSD)< 3%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Metabolite Identification and Quantification in Research Samples

The biotransformation of this compound results in a series of pharmacologically active metabolites. The primary metabolic pathway involves N-demethylation, hydrolysis, and reduction, creating a complex profile of related compounds in biological samples nih.gov. Key metabolites that are routinely identified and quantified in research settings include desmethylchlordiazepoxide, demoxepam (B105763), and nordiazepam (desmethyldiazepam), which can be further metabolized to oxazepam nih.govtestcatalog.org.

Research methodologies for the analysis of these metabolites must be sensitive and specific enough to differentiate between the parent compound and its structurally similar derivatives. A sensitive fluorescence thin-layer chromatography (TLC)–densitometric procedure has been developed for the concurrent determination of chlordiazepoxide and its two major metabolites, demoxepam and desmethylchlordiazepoxide, in serum. nih.gov This method involves extraction from serum with ether, separation by TLC, and conversion into fluorescent spots using a sulfuric acid spray. nih.gov Quantification is then achieved by scanning the TLC plate with a densitometer at specific wavelengths for each compound. nih.gov The sensitivity of this method allows for detection at concentrations as low as 0.01 to 0.05 µg/mL in serum. nih.gov

Differential pulse polarography is another technique that has been successfully applied to determine chlordiazepoxide and its major metabolites in plasma. documentsdelivered.com Furthermore, gas-liquid chromatography (GLC) methods, such as one using on-column methylation with trimethylanilinium hydroxide (B78521) and electron capture detection, have been developed for the rapid assay of chlordiazepoxide in serum samples. doi.org High-performance liquid chromatography (HPLC) is also a prevalent technique for separating and quantifying chlordiazepoxide from its metabolites and potential impurities, such as 2-amino-5-chlorobenzophenone (ACB). researchgate.net

Table 1: Techniques for Metabolite Analysis of Chlordiazepoxide

Metabolite Analytical Technique Sample Matrix Key Findings
Desmethylchlordiazepoxide Fluorescence TLC-Densitometry Serum Allows for specific determination and quantification. nih.gov
Demoxepam Fluorescence TLC-Densitometry Serum Enables separation and quantification alongside the parent drug. nih.gov
Nordiazepam (Desmethyldiazepam) Hepatic Metabolism Studies Liver Identified as a key active metabolite in the metabolic cascade. nih.govtestcatalog.org
Oxazepam Metabolic Pathway Analysis Not Specified Identified as a downstream active metabolite. nih.gov

Spectroscopic Analytical Techniques in Research

UV-Visible Spectrophotometry for Quantification and Characterization

UV-Visible spectrophotometry is a widely used technique for the quantification and characterization of this compound in various research and quality control applications. researchgate.net The method is valued for its simplicity, speed, and cost-effectiveness. nih.gov this compound exhibits characteristic absorbance maxima in the UV region, which can be utilized for its determination.

In a 0.1 M hydrochloric acid (HCl) solvent, chlordiazepoxide shows a maximum absorbance (λ-max) at a wavelength of 245 nm. ijpsonline.comresearchgate.net In studies using methanol as a solvent, the λ-max has been reported at 264.5 nm. nih.gov Research conducted in simulated gastric fluid identified two absorbance maxima at 246 nm and 308 nm. researchgate.net These distinct absorbance peaks allow for the quantitative analysis of the compound, often in pharmaceutical formulations. The principle of Beer's law, which states that absorbance is directly proportional to the concentration of the analyte, is applied for this purpose. ijpsonline.com

Spectrophotometric methods have been developed for the simultaneous estimation of chlordiazepoxide and other drugs in combined dosage forms by leveraging the differences in their absorption spectra. nih.govijpsonline.comnih.gov For instance, the simultaneous equation method and the Q-absorbance ratio method have been successfully applied. nih.gov

Table 2: UV-Visible Spectrophotometric Data for this compound

Solvent Wavelength of Maximum Absorbance (λ-max) Application
0.1 M Hydrochloric Acid 245 nm Simultaneous estimation in combined tablet formulations. ijpsonline.comresearchgate.net
Methanol 264.5 nm Simultaneous estimation with imipramine (B1671792) hydrochloride. nih.gov
Simulated Gastric Fluid 246 nm, 308 nm Determination of UV spectrum for adsorption studies. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for the structural confirmation of this compound. This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting FTIR spectrum provides a unique molecular "fingerprint" that can be used to confirm the identity and structure of the compound. mdpi.com

The FTIR spectrum of chlordiazepoxide reveals characteristic absorption bands corresponding to its specific chemical bonds and functional groups, such as C=N, N-O (N-oxide), C-Cl, and aromatic C-H bonds. researchgate.net In research involving the formation of new crystalline structures, such as co-crystals, FTIR is used to verify the interactions between chlordiazepoxide and a coformer molecule. mdpi.comnih.gov For example, shifts in the positions of specific bands in the co-crystal's spectrum compared to the spectra of the individual components can confirm the formation of hydrogen bonds involving groups like the methylamine (B109427) group of chlordiazepoxide. mdpi.com These spectral discrepancies provide definitive evidence of new molecular interactions and confirm the creation of the co-crystal structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound and its metabolites. hyphadiscovery.com NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure. hyphadiscovery.com While techniques like mass spectrometry can suggest potential structures, NMR provides conclusive identification, which is particularly important when differentiating between isomers or identifying novel metabolites. hyphadiscovery.com

Various NMR experiments, including ¹H NMR, COSY, HSQC, and HMBC, are employed to piece together the molecular structure. ¹H NMR provides information about the chemical environment of protons, while two-dimensional techniques like COSY establish proton-proton couplings through chemical bonds. Heteronuclear experiments such as HSQC and HMBC are used to correlate protons with their directly attached carbons and more distant carbons, respectively, which is essential for assembling the complete molecular skeleton. hyphadiscovery.com NMR has also been applied to study the specific conformation of chlordiazepoxide in solution. nih.gov The use of advanced NMR technology, such as cryoprobes, enables the acquisition of high-quality structural data from very small amounts of material (as little as 10-30 µg), making it a powerful tool in metabolite identification research. hyphadiscovery.com

Electrochemical and Other Analytical Methods

Voltammetric Studies

Voltammetric techniques are highly effective for studying the electrochemical behavior of this compound and for its quantitative determination in various matrices. nih.govresearchgate.net Chlordiazepoxide contains electrochemically active functional groups, including an N-oxide and two azomethine (C=N) groups, which are readily reducible at a mercury electrode. nih.govnih.gov

The electrochemical reduction of chlordiazepoxide has been extensively investigated using methods such as DC-polarography, cyclic voltammetry, and controlled-potential coulometry in Britton-Robinson (B-R) buffers across a wide pH range. nih.govresearchgate.net In acidic to neutral solutions (pH 2-10), the polarograms typically show three distinct two-electron reduction waves. nih.govresearchgate.net These waves are attributed to the stepwise reduction of the N-oxide group, followed by the two C=N centers. nih.gov The half-wave potentials of these waves shift to more negative values as the pH increases, indicating the involvement of protons in the electrode reaction, where a proton-transfer step precedes the electron transfer. nih.gov

Based on its adsorptive character onto mercury electrodes, sensitive stripping voltammetric methods have been developed for trace determination of the drug. nih.gov A direct square-wave adsorptive cathodic stripping (SW-AdCS) voltammetric procedure has been validated for determining chlordiazepoxide in bulk form, tablets, and human serum without requiring extensive sample pretreatment. nih.gov

Table 3: Voltammetric Analysis of this compound

Voltammetric Technique Electrode Key Findings Application
DC-Polarography Mercury Electrode Exhibited three irreversible reduction waves in B-R buffers (pH 2.0-7.8). Study of reduction mechanism. nih.gov
Cyclic Voltammetry Mercury Electrode Used to study the electrochemical reduction behavior at different pH values. nih.gov Mechanistic studies.
Differential Pulse Polarography Not Specified Developed for quantitative determination in pharmaceutical formulations. Quantification.

Ion-Selective Electrodes in Research

Ion-selective electrodes (ISEs) have emerged as a valuable analytical tool in pharmaceutical research for the determination of this compound. researchgate.net These sensors offer a simple, cost-effective, and rapid method for potentiometric analysis. researchgate.net Research has focused on the development and characterization of novel ISEs for the accurate quantification of chlordiazepoxide in various samples.

A notable development in this area is the creation of conventional coated-wire ion-selective electrodes based on ion associates of chlordiazepoxide. researchgate.netjst.go.jp Specifically, electrodes using chlordiazepoxidium-phosphomolybdate and chlordiazepoxidium-phosphotungstate have been prepared and studied. researchgate.netjst.go.jp These electrodes function by measuring the potential difference that arises from the selective binding of chlordiazepoxide ions to the electrode's membrane.

The performance of these ISEs is characterized by several key parameters, including the slope of the calibration graph, the linear concentration range, and the operational pH range. For instance, electrodes based on chlordiazepoxidium-phosphomolybdate and chlordiazepoxidium-phosphotungstate have demonstrated near-Nernstian responses, with mean slopes of 59.4 mV and 60.8 mV per decade of this compound concentration, respectively, at 25°C. researchgate.netjst.go.jp These electrodes are effective within a concentration range of 3.16 × 10⁻⁶ to 1 × 10⁻² M and a pH range of 2.0 to 4.5. researchgate.netjst.go.jp

Furthermore, the selectivity of these electrodes is a critical aspect of their analytical utility. Studies have shown a high degree of selectivity for this compound in the presence of various inorganic cations, amino acids, and sugars. researchgate.netjst.go.jp This selectivity ensures that the measurement is not significantly affected by the presence of other substances in the sample matrix. The isothermal coefficients of these electrodes have also been determined to assess their thermal stability. researchgate.netjst.go.jp

The practical application of these ion-selective electrodes extends to the potentiometric determination of chlordiazepoxide in pharmaceutical preparations, both under batch and flow injection conditions. researchgate.netjst.go.jp This versatility makes them suitable for various research and quality control applications.

Interactive Table: Characteristics of this compound Ion-Selective Electrodes

Electrode CompositionMean Slope (mV/decade at 25°C)Concentration Range (M)pH RangeIsothermal Coefficient (V/°C)
Chlordiazepoxidium-phosphomolybdate59.4 researchgate.netjst.go.jp3.16 × 10⁻⁶ - 1 × 10⁻² researchgate.netjst.go.jp2.0 - 4.5 researchgate.netjst.go.jp0.00139 researchgate.netjst.go.jp
Chlordiazepoxidium-phosphotungstate60.8 researchgate.netjst.go.jp3.16 × 10⁻⁶ - 1 × 10⁻² researchgate.netjst.go.jp2.0 - 4.5 researchgate.netjst.go.jp0.00093 researchgate.netjst.go.jp

Method Validation and Research Guidelines (e.g., ICH)

Method validation is a critical component of analytical research involving this compound, ensuring the reliability and accuracy of experimental data. The International Council for Harmonisation (ICH) provides a comprehensive framework of guidelines for the validation of analytical procedures. researchgate.netderpharmachemica.comamazonaws.com These guidelines are widely adopted in the pharmaceutical industry and research to demonstrate that an analytical method is suitable for its intended purpose. amazonaws.com

For the analysis of this compound, particularly using methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), validation is performed by assessing several key parameters as stipulated by ICH guidelines. researchgate.netderpharmachemica.com These parameters include specificity, linearity, precision, accuracy, robustness, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as excipients in a tablet formulation. researchgate.net This is often demonstrated by the absence of interference from these components at the retention time of chlordiazepoxide. researchgate.net

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net For this compound, linearity is typically established over a concentration range, and the correlation coefficient (r²) is calculated to demonstrate the strength of the linear relationship, with values greater than 0.999 being desirable. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. derpharmachemica.com It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. derpharmachemica.com The acceptance criterion for precision is often a %RSD of not more than 2.0%. derpharmachemica.com

Accuracy is the closeness of the test results obtained by the method to the true value. amazonaws.com It is often determined by recovery studies, where a known amount of the drug is added to a placebo and the percentage of recovery is calculated. amazonaws.com Recovery rates between 99.00% and 101.00% are generally considered acceptable. amazonaws.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijrpb.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Interactive Table: Summary of Method Validation Parameters for this compound Analysis from Various Studies

Analytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy (% Recovery)LOD (µg/mL)LOQ (µg/mL)
RP-HPLC50-150 researchgate.net> 0.999 researchgate.net< 2.0 derpharmachemica.com99.00 - 101.00 amazonaws.com1.961 researchgate.net6.53 researchgate.net
RP-HPLC5-15 amazonaws.com0.9990 amazonaws.com0.52 amazonaws.comN/AN/AN/A
RP-HPLC10-30 ijrpb.comN/AN/AN/AN/A0.395 ijrpb.com

Pharmacokinetic and Metabolic Research Aspects of Chlordiazepoxide Hydrochloride

Absorption and Distribution Studies (Preclinical/Theoretical)

Chlordiazepoxide hydrochloride, a long-acting benzodiazepine (B76468), has been the subject of numerous pharmacokinetic studies to understand its absorption and distribution characteristics. These preclinical and theoretical investigations provide foundational knowledge on how the compound behaves within a biological system.

The absorption kinetics of chlordiazepoxide are influenced by the route of administration and certain physiological factors. Oral administration of this compound results in rapid and complete absorption from the gastrointestinal tract nih.govsemanticscholar.org. Peak plasma concentrations are typically achieved within several hours of oral intake nih.gov. The absolute bioavailability of oral chlordiazepoxide is considered to be 100% and does not appear to be significantly influenced by age or sex nih.govkarger.com.

In contrast, intramuscular injection leads to slow and erratic absorption nih.govsemanticscholar.org. This variability can be attributed to the precipitation of the drug at the injection site nih.gov. Certain individual factors can also affect the clearance of chlordiazepoxide. For instance, clearance is reduced in the elderly and in individuals with cirrhosis nih.gov.

Table 1: Factors Affecting Chlordiazepoxide Absorption

Factor Effect on Absorption/Clearance
Route of Administration
Oral Rapid and complete absorption nih.govsemanticscholar.org
Intramuscular Slow and erratic absorption nih.govsemanticscholar.org
Physiological Factors
Age (Elderly) Reduced clearance nih.govnih.gov
Liver Function (Cirrhosis) Reduced clearance nih.gov

Following absorption, chlordiazepoxide is widely distributed throughout the body. As a lipophilic compound, it preferentially accumulates in lipid-rich tissues, including the central nervous system (CNS) nih.gov. The volume of distribution for chlordiazepoxide generally ranges from 0.25 to 0.50 L/kg nih.gov. Research indicates a significant correlation between the volume of distribution and body weight nih.govkarger.com. Furthermore, some studies suggest a more extensive drug distribution in females nih.gov. The plasma protein binding of chlordiazepoxide is high, at approximately 96% nih.gov. In cynomolgus monkeys, maximum concentrations of radio-labeled chlordiazepoxide were observed in tissues 2-6 hours after an oral dose nih.gov.

Biotransformation Pathways and Metabolite Research

The biotransformation of chlordiazepoxide is a complex process that occurs primarily in the liver and results in the formation of several pharmacologically active metabolites nih.govresearchgate.net.

Chlordiazepoxide is extensively metabolized in the liver via the microsomal pathway, which involves oxidation nih.govnih.gov. The cytochrome P450 (CYP) enzyme system is responsible for this oxidative metabolism gpnotebook.com. While several benzodiazepines are known to be metabolized by CYP3A4 and CYP2C19, the specific roles of these enzymes in chlordiazepoxide metabolism are part of a broader understanding of benzodiazepine biotransformation nih.govmdedge.comnih.govresearchgate.net. For instance, CYP3A4 and CYP2C19 are the principal isozymes involved in the initial oxidative metabolism of diazepam, a related benzodiazepine nih.gov. Given the structural similarities and shared metabolic pathways among benzodiazepines, it is inferred that these enzymes are also involved in the metabolism of chlordiazepoxide.

The metabolic pathway of chlordiazepoxide is characterized by a succession of pharmacologically active products nih.govresearchgate.net. The primary active metabolites that have been identified and characterized include:

Desmethylchlordiazepoxide: This is a major metabolite that appears in the blood as the parent compound is eliminated nih.govnih.gov.

Demoxepam (B105763): Another significant active metabolite in the biotransformation cascade nih.govsemanticscholar.org.

Desmethyldiazepam (Nordiazepam): This long-acting metabolite is also formed from chlordiazepoxide nih.govtestcatalog.orgwikipedia.orgtestcatalog.org.

Oxazepam: This is a downstream metabolite formed from the preceding active metabolites nih.govwikipedia.orgdroracle.ai.

The clearance of chlordiazepoxide is considerably reduced in the elderly and in patients with hepatic disease, leading to the accumulation of both the parent drug and its active metabolites nih.govtestcatalog.org.

Table 2: Primary Active Metabolites of Chlordiazepoxide

Metabolite Description
Desmethylchlordiazepoxide A major early metabolite. nih.govnih.gov
Demoxepam A key intermediate active metabolite. nih.govsemanticscholar.org
Desmethyldiazepam (Nordiazepam) A long-acting metabolite also produced by other benzodiazepines. nih.govtestcatalog.orgwikipedia.orgtestcatalog.org

Following oxidative metabolism by the CYP450 system, the metabolites of chlordiazepoxide undergo phase II conjugation reactions, primarily glucuronidation nih.gov. This process involves the transfer of glucuronic acid to the metabolite, which is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes wikipedia.orgresearchgate.netijpcbs.com. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, mainly in the urine wikipedia.orgglowm.com. The end-product metabolites are excreted as glucuronide conjugates glowm.com. This conjugation pathway is a crucial step in the detoxification and elimination of chlordiazepoxide and its active metabolites ijpcbs.com.

Elimination and Excretion Research (Preclinical/Theoretical)

The elimination and excretion of this compound are complex processes, primarily characterized by extensive hepatic metabolism into several pharmacologically active metabolites, followed by renal clearance. Research into these pathways is crucial for understanding the compound's duration of action and the variability observed in its pharmacokinetic profile.

Elimination Half-Life Variability and Factors Influencing It

The elimination half-life of chlordiazepoxide, a measure of how long it takes for the concentration of the drug in the body to be reduced by half, shows significant variability. Preclinical and theoretical studies report a wide range, with values for the parent compound generally falling between 5 and 30 hours. nih.govyoutube.comsemanticscholar.orgresearchgate.net Other sources extend this range to 24 to 48 hours. nih.govdrugbank.comnih.govfda.gov This variability is not only inherent to the parent drug but is also compounded by the presence of its active metabolites, which possess even longer half-lives and accumulate with multiple-dose therapy. nih.govyoutube.comsemanticscholar.org

Several key factors have been identified in research studies that influence this variability:

Age: The clearance of chlordiazepoxide is notably reduced, and its half-life is prolonged in elderly individuals. nih.govsemanticscholar.org This effect appears to be gender-dependent. One study highlighted that in male subjects, the elimination half-life was significantly longer in the elderly compared to younger volunteers (20 hours vs. 8 hours). karger.com However, the same study found no significant difference in elimination half-life between elderly and young female subjects (12 hours vs. 13 hours). karger.com

Hepatic Function: As chlordiazepoxide is extensively metabolized in the liver, hepatic disease, such as cirrhosis, significantly impairs its clearance. nih.govsemanticscholar.org This leads to a prolonged elimination half-life and increased potential for drug accumulation. nih.govsemanticscholar.orgmedscape.com

Concurrent Drug Administration: Co-administration of other drugs can alter chlordiazepoxide's metabolism. For example, disulfiram, a drug used in the treatment of alcohol dependence, has been shown to reduce the clearance and prolong the half-life of chlordiazepoxide. nih.govsemanticscholar.org

Individual Metabolic Differences: Significant inter-individual variation exists in the rate and extent of accumulation of both chlordiazepoxide and its active metabolites. nih.govsemanticscholar.org This is attributed to individual differences in hepatic enzyme activity responsible for the drug's biotransformation.

Table 1: Reported Elimination Half-Life of Chlordiazepoxide

Reported Half-Life Range (Hours)Source Reference
5 - 30 nih.govyoutube.comsemanticscholar.orgresearchgate.netnih.gov
24 - 48 nih.govdrugbank.comnih.govfda.gov
6 - 25 medscape.com

Table 2: Factors Influencing Chlordiazepoxide Elimination Half-Life

FactorEffect on Half-LifeMechanism
Advanced Age (especially in males)ProlongedReduced hepatic clearance. nih.govkarger.com
Hepatic Disease (e.g., Cirrhosis)ProlongedImpaired metabolic capacity of the liver. nih.govsemanticscholar.orgmedscape.com
Concurrent Disulfiram TherapyProlongedInhibition of hepatic metabolism. nih.govsemanticscholar.org
Individual Genetic VariationVariableDifferences in metabolic enzyme expression and activity. nih.govsemanticscholar.org

Excretion Routes and Mechanisms

The primary route for the elimination of chlordiazepoxide and its metabolites from the body is through the kidneys via urine. nih.govdrugbank.comnih.gov The drug's excretion is preceded by a complex metabolic pathway in the liver. nih.govnih.gov Chlordiazepoxide undergoes biotransformation into a series of pharmacologically active products, including desmethylchlordiazepoxide, demoxepam, desmethyldiazepam (also known as nordiazepam), and oxazepam. nih.govsemanticscholar.orgtestcatalog.org

The excretion mechanism involves the filtration of the parent drug and its metabolites in the kidneys. Research indicates that only a small fraction of the administered dose is excreted in the urine as the unchanged parent compound, accounting for approximately 1% to 2%. drugbank.comnih.govfda.gov A slightly larger fraction, around 3% to 6%, is excreted as a conjugated form of the parent drug. drugbank.comnih.govfda.gov The majority of the drug is eliminated in the form of its various metabolites, which are themselves further metabolized or conjugated before renal clearance.

Table 3: Urinary Excretion Profile of Chlordiazepoxide

Compound FormPercentage of Dose Excreted in UrineSource Reference
Unchanged Chlordiazepoxide1% - 2% drugbank.comnih.govfda.gov
Conjugated Chlordiazepoxide3% - 6% drugbank.comnih.govfda.gov
Metabolites (e.g., demoxepam, oxazepam)Majority of the dose nih.govsemanticscholar.org

Compound Names

Theoretical Frameworks and Future Research Directions

Etiopathogenic Theories of Anxiety Disorders and Benzodiazepine (B76468) Action

Anxiety disorders are understood to arise from a complex interplay of biopsychosocial factors. medscape.com From a neurobiological perspective, a key theory revolves around the dysregulation of neural circuits that govern emotional responses to potential threats. icahealth.com Central to this is the role of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). icahealth.comnih.gov The GABAergic system is a primary regulator of neuronal excitability throughout the central nervous system (CNS), and its proper function is crucial for maintaining a balance between excitation and inhibition. psychiatrist.comcambridge.org

Evidence suggests that anxiety disorders may stem from a dysfunction in the modulation of these GABAergic circuits, rather than a fundamental defect. icahealth.com This dysfunction can lead to a state of neuronal hyperexcitability, which is a known factor in pathological anxiety. psychiatrist.com Research has indicated that individuals with anxiety disorders may have reduced levels of GABA in the brain or altered function of its receptors. psychiatrist.com

The heterogeneity of GABA-A receptors, due to different combinations of their constituent subunits (e.g., α, β, γ), allows for a diversity of responses to benzodiazepines. mdpi.com For example, receptors containing α2 and/or α3 subunits are primarily associated with anxiolytic effects, whereas those with α1 subunits are more linked to sedation. wikipedia.orgpnas.org This subunit specificity provides a molecular basis for the development of drugs with more targeted therapeutic actions.

Advanced Receptor Modeling and Computational Studies

The precise interaction between benzodiazepines and the GABA-A receptor has been a subject of intense investigation, employing advanced computational techniques to model this complex molecular relationship. In the absence of a crystal structure of the ligand-bound benzodiazepine-binding site for many years, researchers relied on protein homology modeling and computational ligand docking to form structure-based hypotheses. nih.gov

These computational models have been instrumental in identifying the likely binding pose of benzodiazepines within the receptor. nih.gov By creating various homology models based on related protein structures and using the known structure of benzodiazepines like diazepam, scientists have been able to select the models that best accommodate these compounds. nih.gov These studies have suggested specific interactions, such as hydrogen bonds and lipophilic contacts, between the drug molecule and amino acid residues of both the α and γ subunits of the GABA-A receptor. nih.gov

Benzodiazepines exert their effects by binding to the GABA-A receptor and allosterically modulating the current induced by GABA. nih.govnih.gov The binding site is a pocket located at the interface of the α and γ subunits on the extracellular surface of the receptor. nih.gov This site is formed by residues from at least six non-contiguous regions, historically named Loops A-F. nih.govjneurosci.org

The binding of a benzodiazepine to this site is thought to induce a conformational change in the receptor that increases the affinity of GABA for its own binding site, which is located at the interface of the β and α subunits. wikipedia.orgmdpi.com This leads to an increased frequency of the chloride channel opening, enhancing the inhibitory effect of GABA. wikipedia.org The structural mechanisms that transduce the binding of a benzodiazepine into the potentiation of the GABA-induced current are a key area of research. nih.govnih.gov Studies have shown that specific regions of the receptor, such as Loop F on the γ2 subunit, play a critical role in defining the efficacy of benzodiazepine modulation and are part of the allosteric pathway that propagates the structural changes from the binding site to the channel domain. nih.gov

Different benzodiazepines can have distinct binding modes within the receptor, which may contribute to their varied pharmacological profiles. acs.org Computational docking studies have explored how different benzodiazepine derivatives, including those with chiral centers, might interact with the binding pocket, providing insights that could guide the design of new drugs with improved selectivity. acs.org

Cryo-EM studies have confirmed the location of the benzodiazepine binding site at the α+/γ2- subunit interface and have revealed the precise interactions between drugs like diazepam and alprazolam and the surrounding amino acid residues. pnas.orgnih.gov These high-resolution images provide a solid framework for structure-guided drug design, moving beyond the reliance on homology models. pnas.org The detailed structural insights from cryo-EM are expected to open up new avenues for drug discovery research. pnas.org

Furthermore, cryo-EM has elucidated the conformational changes that occur upon ligand binding, shedding light on the mechanisms of allosteric modulation. pnas.orgnih.gov For instance, these studies have shown how the binding of benzodiazepines can facilitate the conformational changes that lead to the opening of the chloride channel. nih.gov This technology has also revealed surprising differences in the binding modes of various benzodiazepine site ligands, which can help to explain their different pharmacological effects. nih.gov

Research into Long-Term Neurobiological Adaptations (e.g., Tolerance Mechanisms)

The long-term use of benzodiazepines can lead to neurobiological adaptations, the most prominent of which is the development of tolerance, where the initial therapeutic effect diminishes over time. mdpi.comnih.gov This phenomenon is a significant limitation to the chronic use of these drugs. nih.gov The mechanisms underlying tolerance are complex and are thought to involve compensatory changes in the central nervous system. nih.govgrantome.com

These adaptations can occur at multiple levels, including changes in the GABA-A receptor itself, alterations in intracellular signaling pathways, and adjustments in other neurotransmitter systems. nih.gov It is believed that the GABA-A receptor may become less responsive to the effects of benzodiazepines due to these adaptive processes. nih.gov

Research suggests that tolerance does not develop uniformly for all the effects of benzodiazepines. For instance, tolerance to the sedative and anticonvulsant actions tends to develop relatively quickly, while tolerance to the anxiolytic effects may not develop at all. semanticscholar.orgresearchgate.net This suggests that different mechanisms may be involved in the development of tolerance to different effects, or that the tolerance mechanism depends on the specific GABA-A receptor subtypes that are activated. semanticscholar.orgresearchgate.net

One of the key areas of investigation into the mechanisms of benzodiazepine tolerance is the potential for changes in the GABA-A receptor binding sites. grantome.com The most straightforward hypothesis is a general downregulation of GABA-A receptors in the brain following chronic exposure to benzodiazepines. nih.gov

Studies have shown that chronic benzodiazepine treatment can affect the number of benzodiazepine binding sites and the levels of GABA-A receptor subunit mRNA, although the direct relationship to tolerance is not always clear. grantome.com Because classical benzodiazepines bind to receptors containing α1, α2, α3, or α5 subunits, it is expected that the expression of these subunits might be altered with long-term use. nih.gov

Another possibility is a change in the coupling between the benzodiazepine binding site and the GABA binding site, leading to a reduced efficacy of the drug. semanticscholar.org This could occur through post-translational modifications of the receptor, such as changes in its glycosylation state, which could alter the binding of benzodiazepines and other drugs that act at the GABA receptor. grantome.com There is also evidence to suggest that there may be a shift in the benzodiazepine receptor subtype in tolerant brain tissue. grantome.com

It is important to note that convincing evidence for the development of tolerance with α subunit subtype-selective compounds acting at the benzodiazepine site is lacking, which further supports the idea that the mechanisms of tolerance are complex and may be dependent on the specific receptor subtypes involved. semanticscholar.orgresearchgate.net

Compensatory Changes in Central Nervous System

Prolonged administration of chlordiazepoxide hydrochloride, like other benzodiazepines, can induce significant compensatory changes within the central nervous system (CNS). These neuroadaptive responses are the body's attempt to maintain homeostasis in the presence of the drug. Chronic use leads to a state of physical dependence, where the CNS adapts to the continuous presence of the substance. nih.govpatsnap.com

One of the primary mechanisms underlying these changes involves the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. nih.gov Chlordiazepoxide enhances the effect of GABA at the GABA-A receptor, leading to increased neuronal inhibition. nih.govglowm.com With chronic exposure, homeostatic mechanisms can lead to a down-regulation of benzodiazepine binding sites and a decreased sensitivity of GABA receptors to the neurotransmitter. nih.gov This reduced sensitivity is a key factor in the development of tolerance, where higher doses of the drug are required to achieve the same therapeutic effect. nih.govnih.gov

Furthermore, alterations can occur in the secondary systems that are regulated by GABA. This can result in a restoration of the output of excitatory neurotransmitters and an increased sensitivity of their receptors. nih.gov These complex adaptations contribute to the development of tolerance and the emergence of withdrawal symptoms upon abrupt cessation or significant dose reduction of the drug. nih.govnih.gov Withdrawal symptoms can range from mild anxiety and insomnia to more severe reactions, underscoring the profound neuroadaptive changes that occur with long-term use. patsnap.com

Biochemical studies in animal models have provided further insight into these compensatory changes. For instance, research in rats has shown that chronic administration of chlordiazepoxide can lead to increased GABA-stimulated chloride uptake in both cortical and cerebellar preparations. nih.gov However, the sensitivity to GABA in cerebellar tissue was found to be lower in groups that developed behavioral tolerance, suggesting a complex relationship between behavioral and biochemical adaptations. nih.gov

Development of Animal Models for Investigating Mechanistic Specificity

Animal models are indispensable tools for elucidating the mechanistic specificity of this compound's effects on the central nervous system. These models allow researchers to investigate the behavioral, pharmacological, and biochemical actions of the drug in a controlled environment.

One of the most widely used animal models for studying anxiety and the effects of anxiolytic drugs like chlordiazepoxide is the elevated plus maze (EPM) . nih.govovid.com This test is based on the natural aversion of rodents to open and elevated spaces. In this model, anxiolytic compounds like chlordiazepoxide typically increase the amount of time spent in the open arms of the maze, reflecting a reduction in anxiety-like behavior. nih.govscielo.br Studies have validated the anxiolytic-like effects of chlordiazepoxide in adolescent mice using the EPM, demonstrating its utility in developmental pharmacology research. nih.govovid.com

Another significant behavioral paradigm is the light/dark exploration test . This model capitalizes on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to brightly lit areas. Anxiolytic drugs generally increase the time spent in the light compartment. Research has shown that chlordiazepoxide reduces anxiety-like behavior in this test in test-naïve mice. researchgate.net

The social defeat stress (SDS) paradigm is a valuable model for studying stress-induced behavioral changes. In this model, rodents exposed to SDS often exhibit anxiety-like phenotypes, which can be reversed by the administration of anxiolytic agents. researchgate.net Chlordiazepoxide has been shown to ameliorate the avoidance-like behavior induced by this form of stress. researchgate.net

State-dependent learning paradigms are also employed to investigate the cognitive effects of chlordiazepoxide. These studies have shown that benzodiazepines can induce state-dependent memory, where behaviors learned under the influence of the drug are better recalled in the same drugged state. nih.gov

These animal models, summarized in the table below, are crucial for understanding the nuanced effects of chlordiazepoxide and for the development of new therapeutic agents with improved mechanistic specificity.

Animal ModelBehavioral PrincipleKey Findings with Chlordiazepoxide
Elevated Plus Maze (EPM) Aversion to open/elevated spacesIncreases exploration of open arms, indicating anxiolytic effects. nih.govscielo.br
Light/Dark Exploration Test Aversion to brightly lit areasIncreases time spent in the light compartment, reducing anxiety-like behavior. researchgate.net
Social Defeat Stress (SDS) Stress-induced behavioral changesAmeliorates stress-induced avoidance-like phenotypes. researchgate.net
State-Dependent Learning Drug-induced memory statesInduces state-dependent learning and memory effects. nih.gov

Green Synthesis and Sustainable Production Research for this compound

In recent years, there has been a growing emphasis on the development of environmentally friendly and sustainable methods for the synthesis of active pharmaceutical ingredients (APIs), including this compound. "Green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical manufacturing.

Traditional synthetic routes for benzodiazepines often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. nih.gov Research into greener alternatives is exploring several promising avenues.

One area of focus is the use of more environmentally benign catalysts. For example, solid acid catalysts like H-MCM-22 have been used for the synthesis of 1,5-benzodiazepines, offering advantages such as ease of separation and reusability. nih.gov The development of efficient and recyclable catalytic systems is a key goal in making benzodiazepine synthesis more sustainable. nih.gov

Continuous flow synthesis is another technology that holds significant promise for the green production of pharmaceuticals. frontiersin.orgresearchgate.net This approach involves carrying out chemical reactions in a continuous stream rather than in a batch reactor. Flow chemistry can offer improved reaction control, enhanced safety, higher yields, and reduced waste generation. frontiersin.org Researchers have successfully developed continuous flow methods for the synthesis of diazepam, a structurally related benzodiazepine, which could potentially be adapted for chlordiazepoxide production. frontiersin.orgresearchgate.net

The choice of solvents is also a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research is ongoing to replace these with greener alternatives, such as water, supercritical fluids, or ionic liquids. nih.gov

Furthermore, efforts are being made to develop more atom-economical synthetic routes, which maximize the incorporation of all materials used in the process into the final product. A novel method for preparing chlordiazepoxide has been reported that involves the reaction of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-keto-4-oxide with a monomethylamine micromolecule fatty alcohol solution, which is described as having mild reaction conditions and high yield. google.com Another patented method for preparing this compound with low hygroscopicity utilizes a micromolecule linear-chain aliphatic ketone as a single solvent, which is advantageous for mother liquor recovery and cost reduction. google.com

While specific research on the "green synthesis" of this compound is still emerging, the principles and technologies being developed for other benzodiazepines and pharmaceuticals are highly applicable and represent a critical direction for future research.

Analytical Method Refinement for Research Applications (e.g., environmental samples)

The refinement of analytical methods for the detection and quantification of this compound is crucial for various research applications, particularly in the analysis of environmental samples like wastewater. The presence of pharmaceuticals in the environment is a growing concern, and sensitive and accurate analytical techniques are necessary to monitor their occurrence, fate, and potential ecological impact.

Several analytical methods have been developed and refined for the determination of chlordiazepoxide in different matrices, including pharmaceutical formulations and environmental samples. researchgate.netpubtexto.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of chlordiazepoxide. researchgate.netresearchgate.neterpublications.com Researchers have developed simple, precise, and rapid reverse-phase HPLC (RP-HPLC) methods for its determination in pure drug samples, dosage forms, and environmental wastewater. researchgate.netresearchgate.net These methods often utilize a C18 column and a mobile phase consisting of a mixture of solvents like methanol (B129727), acetonitrile (B52724), and a phosphate (B84403) buffer. researchgate.neterpublications.com Detection is typically carried out using a UV detector at a specific wavelength, such as 246 nm. researchgate.net The validation of these methods according to ICH guidelines ensures their accuracy, precision, and reliability for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, making it particularly suitable for detecting trace levels of chlordiazepoxide and other benzodiazepines in complex environmental matrices like wastewater. oup.comasianresassoc.org This technique has been employed to analyze for a range of benzodiazepines in municipal wastewater. oup.com A recently developed LC-MS/MS method has also been applied for the detection of N-nitrosochlordiazepoxide, a potential genotoxic impurity, in this compound samples, highlighting the method's enhanced sensitivity and accuracy. japsonline.com

UV-Visible Spectrophotometry provides a simpler and more economical method for the estimation of chlordiazepoxide in pharmaceutical preparations and environmental wastewater samples. researchgate.netpubtexto.com This method is based on measuring the absorbance of the compound at its wavelength of maximum absorbance, which is around 245 nm in 0.1M hydrochloric acid. researchgate.netpubtexto.com While not as sensitive or selective as chromatographic methods, spectrophotometry can be a valuable tool for routine analysis and quality control. pubtexto.com

Electrochemical methods , such as voltammetry, have also been explored for the quantification of chlordiazepoxide. These techniques offer advantages like low cost, selectivity, and sensitivity, with detection limits in the nanogram per milliliter range. nih.gov

The table below summarizes the key parameters of some of the refined analytical methods for chlordiazepoxide.

Analytical TechniqueMatrixKey ParametersLimit of Detection (LOD) / Limit of Quantitation (LOQ)
RP-HPLC Pharmaceutical formulations, WastewaterC18 column, UV detection at 246 nm. researchgate.neterpublications.comLOD: 2 µg/ml, LOQ: 6 µg/ml researchgate.netresearchgate.net
LC-MS/MS Wastewater, Pharmaceutical APIHigh sensitivity and selectivity for trace analysis. oup.comjapsonline.comNot explicitly stated in the provided search results.
UV-Visible Spectrophotometry Pharmaceutical preparations, WastewaterMeasurement at λmax ~245 nm in 0.1M HCl. researchgate.netpubtexto.comNot explicitly stated in the provided search results.
Voltammetry Tablets, UrineSonogel-carbon electrode modified with bentonite. nih.govLOQ: 19.5 ng/mL nih.gov

Continued refinement of these analytical methods is essential for advancing research into the environmental presence of this compound and for ensuring the quality and safety of pharmaceutical products.

Q & A

Q. What are the key chemical and pharmacological properties of chlordiazepoxide hydrochloride, and how do they influence experimental design?

this compound is a benzodiazepine derivative with the chemical name 7-chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amino-4-oxide hydrochloride (CAS 438-41-5). It is a white crystalline compound soluble in water and ethanol but light-sensitive, requiring storage in light-resistant containers . Its instability in solution necessitates controlled handling (e.g., protection from light, inert atmospheres) during formulation studies . Pharmacologically, it acts as a GABA-A receptor agonist, producing anxiolytic and sedative effects. Researchers must account for its degradation profile when designing dissolution or bioavailability experiments, using validated stability-indicating HPLC methods to track impurities .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC with UV detection is widely used. For example:

  • Mobile phase : Acetonitrile-0.05 M disodium hydrogen phosphate-triethylamine (50:50:0.2, v/v/v) at pH 2.5 .
  • Column : RP-C8 or µBondapak C18 (300 × 3.9 mm, 10 µm).
  • Detection : 247 nm for chlordiazepoxide in mixtures with mebeverine . Method validation should include linearity (50–200 µg/mL, R² ≥ 0.9999), precision (RSD < 3%), and recovery (98–100%) . Spectrophotometric methods with multivariate calibration (e.g., partial least squares) are alternatives for multi-component systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in behavioral data from chlordiazepoxide studies?

Conflicting evidence in behavioral studies (e.g., variable anxiolytic effects across trials) often stems from differences in experimental design, such as:

  • Dose-response variability : Sensitivity thresholds differ across species and behavioral assays (e.g., elevated plus maze vs. open field tests) .
  • Performance measures : Motor coordination tasks (e.g., rotarod) may mask anxiolytic effects due to sedation. Prioritize assays like conflict-based paradigms for specificity .
  • Temporal factors : Peak plasma concentrations (1–4 hours post-administration) must align with testing windows . Mitigation strategies include meta-analyses of aggregated datasets and standardized protocols (e.g., ICH guidelines for preclinical testing).

Q. What methodological challenges arise in formulating this compound suppositories, and how are they addressed?

Challenges include:

  • Base compatibility : Fatty bases (e.g., cacao butter) may incompletely release the drug, while water-soluble bases (e.g., Carbowaxes) require optimization of melting points (Table 1 in ).
  • Stability : Light and heat sensitivity necessitate inert packaging and accelerated stability testing (40°C/75% RH for 6 months) .
  • Bioavailability : Emulsion bases (e.g., Span 60) enhance mucosal absorption but require particle size analysis (e.g., dynamic light scattering) to ensure uniformity .

Q. How can forced degradation studies improve the validation of stability-indicating methods?

Forced degradation under acidic, alkaline, oxidative, and photolytic conditions identifies major degradation pathways. For example:

  • Acid hydrolysis (0.1N HCl, 80°C): Degrades chlordiazepoxide to demoxepam .
  • Photolysis (1.2 million lux-hours): Produces N-oxide derivatives . HPLC methods must resolve parent compounds from degradation products with resolution >2.0 and tailing factor <2 .

Q. What structure-activity relationship (SAR) insights guide the development of chlordiazepoxide analogs?

Key SAR features include:

  • N-methyl group : Essential for GABA-A binding; removal reduces potency .
  • Chloro substituent (position 7): Enhances lipophilicity and CNS penetration .
  • 4-oxide moiety : Metabolic stability; reduction in vivo forms active metabolites (e.g., desmethylchlordiazepoxide) . Computational modeling (e.g., molecular docking) can predict analog binding affinities to α1/α2 subunits of GABA-A receptors.

Methodological Tables

Q. Table 1: Comparison of HPLC Methods for Chlordiazepoxide Quantification

ParameterHaggag et al. Boobalan et al.
Mobile PhaseAcetonitrile-phosphate bufferMethanol-THF-buffer (50:20:30)
ColumnRP-C8µBondapak C18
Linearity (µg/mL)2.5–15050–200
LOD (µg/mL)0.250.258

Q. Table 2: Key Degradation Products of this compound

ConditionMajor DegradantsDetection Method
Acidic (0.1N HCl)DemoxepamHPLC (Rt = 4.2 min)
UV LightN-oxide derivativesSpectrophotometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlordiazepoxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.